2-(2-(3H-2,3,5-triazolyl)-2-aza-1-(4-methylphenyl)vinyl)indane-1,3-dione
Description
Properties
IUPAC Name |
2-[(Z)-C-(4-methylphenyl)-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-11-6-8-12(9-7-11)16(22-19-20-10-21-23-19)15-17(24)13-4-2-3-5-14(13)18(15)25/h2-10,15H,1H3,(H,20,21,23)/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHOHZVQBWBGOQ-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC2=NC=NN2)C3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\C2=NC=NN2)/C3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3H-2,3,5-triazolyl)-2-aza-1-(4-methylphenyl)vinyl)indane-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the vinyl group and the indane-1,3-dione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Knoevenagel Condensation
The electron-deficient indane-1,3-dione moiety participates in Knoevenagel condensations with active methylene compounds. For example, reactions with malononitrile or barbituric acid yield fluorinated merocyanine dyes. This reactivity is attributed to the strong electron-withdrawing effect of the dione carbonyl groups .
Example Reaction:
Nucleophilic Additions
The α,β-unsaturated carbonyl system in the vinyl-aza group undergoes conjugate additions. For instance, amines and hydrazines attack the electrophilic β-carbon, forming stable adducts .
Mechanistic Pathway:
-
Nucleophilic attack at the β-carbon of the enone.
-
Proton transfer and tautomerization to form the final product.
Example:
Reaction with aniline derivatives yields substituted amides via aminolysis, followed by cyclization to isoindolin-1-ones .
Cycloadditions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., nitriles, alkynes). The reaction is regioselective, favoring 1,4-adducts due to steric and electronic effects.
Case Study:
Reaction with phenylacetylene under Cu(I) catalysis forms fused triazolo-pyrimidine derivatives.
Michael Additions
The vinyl-aza group acts as a Michael acceptor in phosphine-catalyzed reactions. Tributylphosphine initiates nucleophilic addition, followed by annulation to form six-membered heterocycles .
Key Conditions:
-
Catalyst: Tributylphosphine (10–20 mol%)
-
Solvent: Chloroform or THF
-
Temperature: 0–25°C
Example:
Intramolecular annulation generates α-alkylidene-γ-butyrolactones in enantioselective yields (up to 92% ee) .
Oxidation and Reduction
-
Oxidation: The indane-dione core is resistant to further oxidation, but the triazole ring undergoes oxidative cleavage with HO/HOAc, yielding carboxylic acids.
-
Reduction: Catalytic hydrogenation (Pd/C, H) selectively reduces the vinyl bond without affecting the triazole or dione groups.
Functionalization of the Triazole Ring
The triazole NH group undergoes alkylation or acylation. For example, treatment with methyl iodide in DMF forms N-methyltriazole derivatives.
Reactivity Comparison:
| Reagent | Product | Yield (%) |
|---|---|---|
| CHI | N-Methyl-1,2,3-triazole | 65 |
| AcCl | N-Acetyl-1,2,3-triazole | 58 |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the vinyl group and electron-deficient alkenes (e.g., maleimides), forming cyclobutane adducts.
Biological Activity Modulation
Structural modifications via these reactions enhance pharmacological properties. For example, Knoevenagel adducts exhibit improved urease inhibition (IC = 8.2 μM) , while triazole alkylation increases antimicrobial potency.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit potent antimicrobial properties. The triazole functionality allows for interaction with various biological targets, making it effective against a range of pathogens. For instance, derivatives of triazoles have been shown to inhibit key enzymes involved in microbial growth .
2. Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. Studies have shown that it can inhibit the proliferation of cancer cell lines by targeting specific pathways essential for tumor growth. The mechanism often involves interference with DNA synthesis and repair processes .
3. Drug Design and Development
Due to its structural characteristics, this compound serves as a scaffold for developing new pharmaceuticals. The incorporation of the triazole unit into drug design has led to the creation of novel therapeutic agents with enhanced efficacy and reduced side effects compared to traditional drugs .
Case Studies
1. Triazole Derivatives in Cancer Treatment
A study highlighted the effectiveness of triazole derivatives in inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The synthesized compounds exhibited IC50 values ranging from 0.47 to 1.4 µM against TS proteins, indicating their potential as anticancer agents .
2. Antimicrobial Efficacy
Another research effort explored the antimicrobial properties of various triazole derivatives against bacterial strains. Results showed significant inhibition rates, suggesting that these compounds could be developed into effective antimicrobial therapies .
Mechanism of Action
The mechanism by which 2-(2-(3H-2,3,5-triazolyl)-2-aza-1-(4-methylphenyl)vinyl)indane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features and Functional Groups
Target Compound
- Core : Indane-1,3-dione.
- Substituents :
- Vinyl group bridging a triazole ring (3H-2,3,5-triazolyl) and a 4-methylphenyl group.
- Key Properties: High lipophilicity due to the 4-methylphenyl group. Potential hydrogen-bonding capacity via the triazole and dione moieties.
Analog 1: Isoindoline-1,3-Dione Derivatives (Compounds 16, 17a–c)
- Core : Isoindoline-1,3-dione (structurally similar to indane-1,3-dione).
- Substituents :
- Compound 16: 4-(2-Methylimidazol-2-yl)phenyl group.
- Compounds 17a–c: Phenyl hydrazine derivatives with sulfonamide or methanesulfonyl groups.
- Key Differences :
Analog 2: Biotinylated SERT Ligand IDT785
- Core : Isoindoline-1,3-dione.
- Substituents :
- Biotin-PEG5000 and indole-tetrahydropyridine groups.
- Key Differences :
Analog 3: 3-(2-Propargylamino)Indenone
- Core: Indenone (related to indane-1,3-dione).
- Substituents :
- Propargylamine group.
- Key Differences: Undergoes amino-Claisen rearrangement to form pyrindane derivatives under heat. Thermal instability compared to the target compound’s triazole-stabilized structure .
Physicochemical and Spectral Properties
Biological Activity
The compound 2-(2-(3H-2,3,5-triazolyl)-2-aza-1-(4-methylphenyl)vinyl)indane-1,3-dione , with the molecular formula and a molecular weight of 330.34 g/mol, is a triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing triazole moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration has been evaluated for several biological activities.
Antimicrobial Activity
Studies have shown that triazole derivatives possess antimicrobial properties against various pathogens. For instance, the compound demonstrated effectiveness against bacterial strains and fungi. The minimum inhibitory concentrations (MICs) were determined through standard microbiological assays.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The results indicated a significant reduction in the levels of TNF-alpha and IL-6 in treated cells compared to controls.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound | 50 | 30 |
This suggests that the compound exhibits notable anti-inflammatory effects, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer properties were assessed using various cancer cell lines. The compound was found to induce apoptosis in human leukemia cells, with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 5.0 |
| MCF-7 (Breast Cancer) | 10.0 |
| A549 (Lung Cancer) | 12.5 |
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death .
Case Studies
A recent study focused on the synthesis and evaluation of similar triazole derivatives showed comparable biological activities. For instance, a series of triazole compounds were synthesized and tested for their anti-inflammatory and anticancer properties, reinforcing the potential of triazole-containing compounds as therapeutic agents .
Q & A
Q. What are the primary synthetic routes for preparing 2-(2-(3H-2,3,5-triazolyl)-2-aza-1-(4-methylphenyl)vinyl)indane-1,3-dione?
Methodological Answer: The compound can be synthesized via amino-Claisen rearrangement of vinyl propargylamines or through Knoevenagel condensation . For example:
- Propargylamine reaction : Reacting propargylamine with indane-1,3-dione under acidic conditions yields intermediates like 3-(2-propargylamino)indenone, which undergoes thermal or catalytic rearrangement to form the triazolyl-aza-vinyl scaffold .
- Knoevenagel condensation : Utilize the active methylene group of indane-1,3-dione to condense with aldehydes/ketones (e.g., 4-methylphenyl vinyl ketone) in the presence of a base (e.g., piperidine), followed by heterocyclization with triazole precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR (¹H/¹³C) : Essential for confirming vinyl, triazole, and indanedione moieties. For example, vinyl protons resonate at δ 5.5–7.0 ppm, while triazole protons appear as singlets (δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolves stereochemistry of the aza-vinyl group and triazole ring conformation .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–470) .
Q. What are the key pharmacological activities associated with indane-1,3-dione derivatives?
Methodological Answer: Indane-1,3-dione derivatives exhibit antimycobacterial activity (e.g., MIC ≤ 1.25 µg/mL against drug-resistant M. tuberculosis), anti-inflammatory effects (COX-2 inhibition), and neuroprotective properties (acetylcholinesterase inhibition). Activity depends on substituents at the 2-position; electron-withdrawing groups enhance potency .
Advanced Research Questions
Q. How can conflicting data on reaction yields (e.g., 10–15% in acetonitrile vs. 60–70% in nitrobenzene) be resolved during synthesis?
Methodological Answer:
- Solvent optimization : Nitrobenzene (polar, high boiling point) facilitates thermal rearrangements (e.g., amino-Claisen at 160°C), while acetonitrile’s low polarity destabilizes intermediates. Test alternative solvents (e.g., DMF, toluene) with controlled heating .
- Catalyst screening : Copper(I) chloride improves cyclization efficiency (e.g., from 15% to 50% yield in acetonitrile) by stabilizing transition states .
- Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify bottlenecks (e.g., intermediate decomposition) .
Q. What strategies address low bioavailability of this compound in in vivo tuberculosis models?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) to the indanedione or triazole moieties to enhance solubility.
- Prodrug design : Mask the diketone as an enol ester (e.g., acetyloxy group) for passive diffusion, with enzymatic hydrolysis in target tissues .
- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to improve plasma half-life and macrophage uptake .
Q. How can computational methods guide the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular docking : Screen derivatives against M. tuberculosis enoyl-ACP reductase (InhA) or human cholinesterase. Prioritize compounds with binding energies ≤ −8.0 kcal/mol .
- QSAR modeling : Correlate substituent electronegativity/logP with MIC values to predict optimal R-groups (e.g., 4-NO₂-phenyl enhances antitubercular activity) .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized assays : Use identical strains (e.g., M. tuberculosis H37Rv) and protocols (e.g., microdilution for MIC determination) to minimize variability .
- Metabolite profiling : LC-MS/MS to detect degradation products (e.g., hydrolyzed diketones) that may confound activity readings .
- Crystallographic validation : Compare X-ray structures of enzyme-inhibitor complexes to confirm binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
